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Compound of Interest

Compound Name: ML471

Cat. No.: B15562556 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic (PK)

properties of ML471, a novel antimalarial agent. ML471 is a potent and selective reaction

hijacking inhibitor of Plasmodium falciparum tyrosine tRNA synthetase (PfTyrRS),

demonstrating promise as a therapeutic candidate. This document synthesizes available data

on its absorption, distribution, metabolism, and excretion (ADME), supported by detailed

experimental protocols and visual representations of its mechanism of action.

Core Pharmacokinetic Parameters
The pharmacokinetic profile of ML471 has been characterized in both rat and mouse models.

The compound exhibits a long in vivo half-life and excellent duration of exposure, despite

suboptimal oral absorption.[1]

Table 1: Pharmacokinetic Parameters of ML471 in Rats
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Parameter
Intravenous (1
mg/kg)

Oral (1 mg/kg)
Oral (10
mg/kg)

Oral (25
mg/kg)

Blood

Cmax (μM) 1.3 0.1 1.0 2.2

Tmax (h) 0.08 0.5 2.0 4.0

AUC (μM·h) 2.6 0.8 12.5 30.0

Terminal Half-life

(T½) (h)
30.5 - - -

Clearance

(mL/min/kg)
4.2 - - -

Volume of

Distribution (Vss)

(L/kg)

11.0 - - -

Bioavailability

(%F)
- 9.6% 9.6% 8.7%

Plasma

Cmax (μM) 1.5 0.1 0.7 1.4

Tmax (h) 0.08 0.5 2.0 4.0

AUC (μM·h) 1.2 0.3 4.4 12.7

Terminal Half-life

(T½) (h)
11.2 - - -

Clearance

(mL/min/kg)
9.1 - - -

Volume of

Distribution (Vss)

(L/kg)

5.1 - - -

Data sourced from supplementary information of Xie et al., PLOS Pathogens, 2024.
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Table 2: Pharmacokinetic Parameters of ML471 in SCID
Mice

Parameter Oral (100 mg/kg) Oral (200 mg/kg)

Blood

Cmax (μM) 12.3 21.0

Tmax (h) 8.0 8.0

AUC (μM·h) 250 550

Data sourced from supplementary information of Xie et al., PLOS Pathogens, 2024.

Absorption, Distribution, Metabolism, and Excretion
(ADME) Profile
Absorption: Oral bioavailability of ML471 in rats is low, ranging from 8.7% to 9.6%.[1] Despite

this, the compound achieves significant exposure, suggesting that enhancing oral absorption

could further improve its therapeutic potential.

Distribution: A key feature of ML471's distribution is its high retention in red blood cells (RBCs).

[1][2] In intravenous PK studies in rats, the blood-to-plasma ratio increased over time,

indicating slower clearance from the RBC compartment.[2] This is advantageous for an

antimalarial drug, as the asexual stages of the Plasmodium parasite reside within RBCs. This

accumulation is likely due to the binding of ML471's sulfamate group to carbonic anhydrase,

which is abundant in erythrocytes.

Metabolism: The metabolic profile of ML471 has not been extensively detailed in the available

literature. However, its low blood clearance in rats (~4% of liver blood flow) suggests that it is

not rapidly metabolized.

Excretion: Renal clearance of the parent compound has been observed in rats, with 9-38% of

the administered dose recovered in the urine within 24 hours.

Mechanism of Action: Reaction Hijacking
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ML471 functions as a "reaction hijacking" inhibitor. It is a pro-inhibitor that, within the active site

of PfTyrRS, reacts with the activated amino acid (tyrosine) to form a stable, tightly-bound Tyr-

ML471 adduct. This adduct effectively inhibits the enzyme, disrupting protein synthesis in the

parasite.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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